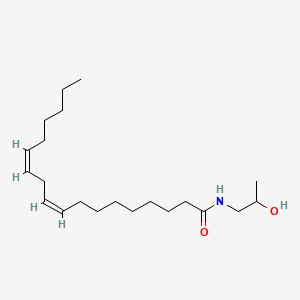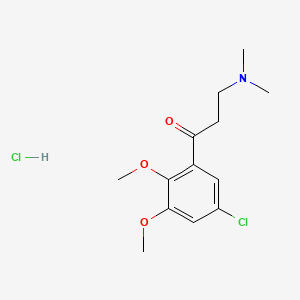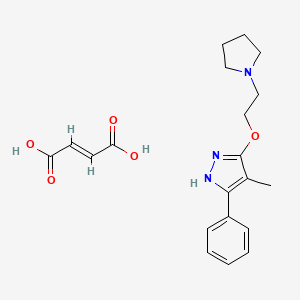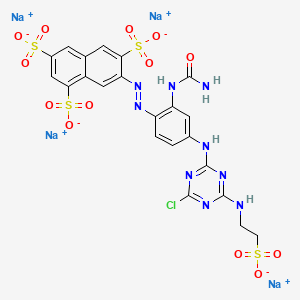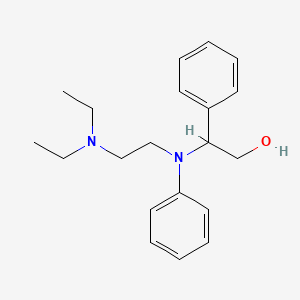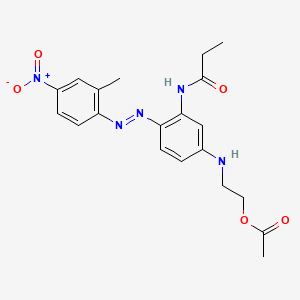
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline is a complex organic compound that belongs to the pyrazoline family This compound is characterized by the presence of three distinct aromatic rings substituted with chlorine, nitro, and dinitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline typically involves the reaction of chalcones with hydrazine derivatives. One common method includes the following steps:
Preparation of Chalcone: The chalcone is synthesized by the Claisen-Schmidt condensation of 4-chlorobenzaldehyde with 2,4-dinitroacetophenone.
Cyclization Reaction: The chalcone is then reacted with 4-nitrophenylhydrazine in the presence of a base such as potassium hydroxide or sodium ethoxide. The reaction is usually carried out in ethanol or methanol as a solvent under reflux conditions.
Purification: The resulting product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitro groups.
Substitution: Substituted derivatives with additional nitro or halogen groups.
Scientific Research Applications
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline has been studied for various scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of nitro groups may also contribute to its biological activity by generating reactive oxygen species.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-2-pyrazoline: Lacks the 5-(4-nitrophenyl) group.
3-(4-Chlorophenyl)-1-(4-nitrophenyl)-2-pyrazoline: Lacks the 2,4-dinitrophenyl group.
3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-phenyl-2-pyrazoline: Lacks the 4-nitrophenyl group.
Uniqueness
The unique combination of substituents in 3-(4-Chlorophenyl)-1-(2,4-dinitrophenyl)-5-(4-nitrophenyl)-2-pyrazoline contributes to its distinct chemical and biological properties. The presence of multiple nitro groups enhances its reactivity and potential biological activity compared to similar compounds.
Properties
CAS No. |
109333-40-6 |
|---|---|
Molecular Formula |
C21H14ClN5O6 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-(2,4-dinitrophenyl)-3-(4-nitrophenyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C21H14ClN5O6/c22-15-5-1-13(2-6-15)18-12-20(14-3-7-16(8-4-14)25(28)29)24(23-18)19-10-9-17(26(30)31)11-21(19)27(32)33/h1-11,20H,12H2 |
InChI Key |
KWTQOVFPWSIQFM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




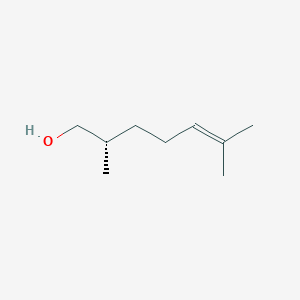
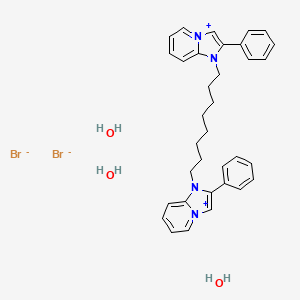

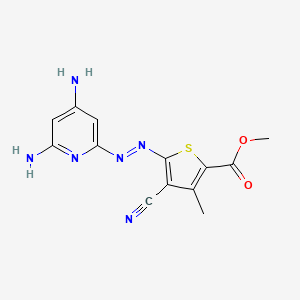
![[(3S,5S,8R,9S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(9R,10S,13S,14R,15R,16S)-13-ethyl-14,18-dihydroxy-8-methyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-15-yl]acetate;bromide](/img/structure/B12770697.png)
